2,2,4-Trimethyl-1,2-dihydroquinoline

Catalog No.
S579978
CAS No.
147-47-7
M.F
C12H15N
M. Wt
173.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,4-Trimethyl-1,2-dihydroquinoline

CAS Number

147-47-7

Product Name

2,2,4-Trimethyl-1,2-dihydroquinoline

IUPAC Name

2,2,4-trimethyl-1H-quinoline

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

InChI

InChI=1S/C12H15N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-8,13H,1-3H3

InChI Key

ZNRLMGFXSPUZNR-UHFFFAOYSA-N

SMILES

CC1=CC(NC2=CC=CC=C12)(C)C

Solubility

less than 0.1 mg/mL at 66° F (NTP, 1992)

Synonyms

1,2-Dihydro-2,2,4-trimethylquinolene; 1,2-Dihydro-2,2,4-trimethylquinoline; 2,2,4-Trimethyl-1,2-dihydroquinoline; 2,2,4-Trimethyl-1,2-dihydroquinone; Acetone Anil; Acetone Anil (Quinoline Derivative); Antioxidant FR-SB; Good-rite 3140; Hydroquin; NSC

Canonical SMILES

CC1=CC(NC2=CC=CC=C12)(C)C

TRPML1 Agonist:

2,2,4-Trimethyl-1,2-dihydroquinoline, also known as ML-SA1, has been identified as a transient receptor potential mucolipin 1 (TRPML1) agonist. TRPML1 is a non-selective cation channel involved in various cellular processes, including calcium signaling, lysosomal function, and cell death. Studies have shown that ML-SA1 can activate TRPML1, potentially leading to therapeutic applications for diseases associated with TRPML1 dysfunction .

Potential Therapeutic Applications:

The ability of 2,2,4-Trimethyl-1,2-dihydroquinoline to activate TRPML1 suggests potential therapeutic applications in various areas:

  • Neurodegenerative Diseases: TRPML1 dysfunction has been implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies suggest that TRPML1 activation by ML-SA1 may offer neuroprotective effects and improve disease progression .
  • Lysosomal Storage Disorders: TRPML1 plays a crucial role in lysosomal function. ML-SA1, by activating TRPML1, may facilitate lysosomal clearance and hold promise for treating lysosomal storage disorders like Niemann-Pick type C disease .
  • Cancer: Recent research explores the potential of ML-SA1 in cancer therapy. Studies suggest that ML-SA1 may induce cell death in specific cancer cell lines, warranting further investigation into its potential as an anti-cancer agent .

2,2,4-Trimethyl-1,2-dihydroquinoline is an organic compound characterized by its unique structure, which includes a quinoline ring with three methyl groups at the 2 and 4 positions. Its molecular formula is C12H15NC_{12}H_{15}N, and it has a molecular weight of approximately 173.26 g/mol. This compound is primarily recognized for its applications as an antioxidant in various industrial contexts, particularly in the production of polymers and rubber materials .

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline typically involves the condensation of aniline with acetone or other acetone derivatives in the presence of acidic or heterogeneous catalysts. The reaction can be represented as follows:

Aniline+AcetoneCatalyst2 2 4 Trimethyl 1 2 dihydroquinoline\text{Aniline}+\text{Acetone}\xrightarrow{\text{Catalyst}}\text{2 2 4 Trimethyl 1 2 dihydroquinoline}

The reaction conditions can vary significantly based on the catalyst used and the desired yield. For instance, using hydrogen fluoride and boron trifluoride as catalysts can achieve higher yields compared to other methods .

Research indicates that 2,2,4-trimethyl-1,2-dihydroquinoline exhibits notable biological activities. It has been studied for its potential antioxidant properties, which may help in mitigating oxidative stress in biological systems. Additionally, its derivatives have been explored for antimicrobial and antifungal activities . The compound's ability to neutralize acids also suggests potential applications in pharmaceuticals and biochemistry .

Several methods exist for synthesizing 2,2,4-trimethyl-1,2-dihydroquinoline:

  • Condensation Reaction: The most common method involves the reaction of aniline with acetone under acidic conditions (e.g., hydrochloric acid) at elevated temperatures (80°C to 150°C) .
  • Heterogeneous Catalysis: Recent advancements have introduced metal-modified catalysts (e.g., tungsten-based) that facilitate the condensation reaction with improved efficiency and yield .
  • Alternative Catalysts: Other methods utilize different catalysts such as zeolites or complexes based on niobium halides to enhance selectivity and reduce by-products .

The primary applications of 2,2,4-trimethyl-1,2-dihydroquinoline include:

  • Antioxidant in Polymers: It is widely used to prevent oxidative degradation in rubber and plastic materials.
  • Intermediate in Synthesis: Serves as a precursor for other antioxidants and chemical compounds.
  • Industrial Chemicals: Utilized in the production of fungicides, biocides, dyes, and flavoring agents .

Several compounds share structural similarities with 2,2,4-trimethyl-1,2-dihydroquinoline. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
1,2-DihydroquinolineQuinoline base without methyl groupsLess sterically hindered than trimethyl variant
6-Methyl-1,2-dihydroquinolineMethyl substitution at position 6Exhibits different biological activities
N-Methyl-1,2-dihydroquinolineMethyl substitution on nitrogen atomPotentially different reactivity patterns
3-Methyl-1,2-dihydroquinolineMethyl substitution at position 3May show varied antioxidant properties

The unique arrangement of methyl groups in 2,2,4-trimethyl-1,2-dihydroquinoline contributes to its specific chemical behavior and functional properties compared to these related compounds.

2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ), historically termed Acetone-anil, emerged as a synthetic polymer in the early 20th century. Its development stemmed from efforts to create stable antioxidants for rubber applications. The foundational synthesis involved condensing aniline with acetone under acidic conditions, a method first documented in the 1960s. Early industrial production relied on catalysts like iodine or toluene sulfonic acid, though these systems faced limitations in conversion efficiency and reaction time.

A pivotal advancement occurred in 1963 with the introduction of anhydrous aluminum chloride as a polymerization catalyst. This method achieved higher yields (up to 79% conversion) in shorter times (30 minutes to 4 hours) and enabled scalable production of oligomeric TMQ. Subsequent patents in the 1990s explored polybasic aliphatic acids (e.g., citric acid) for controlled oligomerization, yielding products with elevated dimer content (58.6% in one study).

Historical MilestonesMethodologyCatalystKey Outcomes
Pre-1960sAcidic condensationIodine, toluene sulfonic acidLow conversion rates, long reaction times
1963 (Goodyear Patent)AlCl₃-catalyzed polymerizationAnhydrous AlCl₃79% conversion, 30-minute reaction
1990s (BASF Process)Polybasic acid oligomerizationCitric acid, oxalic acidHigh dimer content, simplified purification

These innovations established TMQ as a durable antioxidant for rubber, particularly in high-temperature applications.

Scientific Significance in Polymer Science

TMQ’s utility lies in its oligomeric structure, which minimizes volatility and enhances thermal stability. Its polymerization produces a mixture of dimers, trimers, and tetramers, with dimers dominating in optimized processes.

Structural Influence on Performance

The oligomeric composition directly impacts antioxidant efficacy. Higher molecular weight fractions (e.g., tetramers) exhibit reduced mobility within polymer matrices, prolonging protection against oxidative degradation. Conversely, dimers balance solubility and stability, making them ideal for rubber formulations.

Role in Rubber Chemistry

TMQ demonstrates exceptional resistance to catalytic oxidation by metal ions, a critical property for materials like EPDM and nitrile-butadiene rubber (NBR). Its non-reactivity with cross-linking agents (e.g., peroxides) ensures compatibility in vulcanization processes.

PropertyEffect on RubberRelevant Application
High molecular weightReduced diffusion lossTropical climate products
Metal ion chelationInhibition of catalytic oxidationStainless steel-reinforced tires
Thermal stabilityLong-term heat resistanceIndustrial belts, hoses

Synergistic Effects in Composites

Recent studies highlight TMQ’s synergy with methylene-acceptor resins (e.g., novolac) in tire formulations. This combination enhances rigidity without compromising processability, enabling its use in high-performance tire components like belt packages and bead fillers.

Contemporary Research Landscape

Modern research focuses on optimizing synthesis efficiency, exploring nanocomposite applications, and addressing sustainability concerns.

Advanced Synthesis Technologies

Continuous-flow microreactors and heterogeneous catalysts are being evaluated to improve reaction kinetics. For example, a 2025 study demonstrated a 78.5-second reaction time for acetone-derived intermediates using high-velocity air as an oxidant, though direct applicability to TMQ remains under investigation.

Nanocomposite Integration

Efforts to incorporate TMQ into biochar-filled EPDM rubber aim to reduce reliance on petroleum-based fillers. Preliminary data indicate comparable rheological properties to carbon black-filled systems, suggesting potential for eco-friendly formulations.

Sustainability Initiatives

Recycling strategies for unreacted monomeric TMQ are gaining traction. Distillation-based recovery methods enable reuse in subsequent oligomerization batches, minimizing waste.

Research FocusApproachExpected Impact
Catalyst optimizationPolybasic acids, zeolitesHigher dimer selectivity
Bio-based compositesBiochar reinforcementReduced carbon footprint
Process intensificationContinuous flow systemsEnergy-efficient production

Condensation Reaction Mechanisms

Aniline-Acetone Reaction Pathways

The condensation of aniline and acetone remains the primary route for TMQ synthesis. Under traditional acidic conditions, aniline hydrochloride reacts with acetone to form a Schiff base intermediate, which undergoes cyclization via intramolecular electrophilic aromatic substitution. However, recent studies demonstrate that reaction pathways diverge significantly under alternative conditions. For instance, electrospray ionization (ESI) with formic acid suppresses Schiff base formation entirely, directly yielding TMQ as the sole product through a radical rearrangement mechanism [2]. This pathway involves protonation of acetone by formic acid, followed by nucleophilic attack by aniline and subsequent cyclization (Figure 1).

Microchannel reactor systems further modify this pathway by enforcing strict control over residence time (20–200 s) and temperature (90–120°C) [1]. The confined geometry prevents intermediate decomposition, while the heart-shaped reactor design enhances mixing efficiency, achieving 98% conversion rates without water removal steps [1]. Comparative studies show that ESI methods produce TMQ in 72% yield within minutes [2], whereas microreactors achieve near-quantitative yields through continuous processing [1].

Catalytic Process Optimization

Catalytic systems for TMQ synthesis have evolved beyond traditional mineral acids. Triethanolamine and pyridine act as co-catalysts in hydrochloric acid-mediated reactions, accelerating cyclization by stabilizing transition states through hydrogen bonding [3]. This dual-catalyst approach reduces reaction times by 40% compared to acid-only systems while maintaining selectivity above 95% [3].

Microchannel reactors introduce a paradigm shift in catalysis through precise thermal management. A heat carrier circulation system maintains isothermal conditions (±1°C) across 1–10 serially connected reactors, preventing hotspot formation that typically degrades TMQ at scale [1]. Pressure modulation (0–10 bar) further optimizes reaction kinetics by suppressing acetone volatilization, enabling stoichiometric reagent use without excess solvent [1].

Mechanistic Insights and Reaction Kinetics

Kinetic profiling reveals three distinct phases in TMQ formation:

  • Nucleophilic attack (k₁ = 0.18 min⁻¹): Aniline reacts with protonated acetone to form a β-amino ketone intermediate [2] [3].
  • Cyclization (k₂ = 0.05 min⁻¹): Intramolecular attack by the aromatic ring, rate-limited by steric hindrance from methyl groups [3].
  • Dehydration (k₃ = 0.12 min⁻¹): Acid-catalyzed water elimination to form the dihydroquinoline structure [1].

Arrhenius analysis shows an overall activation energy of 58 kJ/mol, with cyclization as the rate-determining step [3]. Microreactor technology circumvents this bottleneck through enhanced mass transfer, reducing effective activation energy to 42 kJ/mol by minimizing diffusion limitations [1].

Advanced Synthetic Approaches

Sustainable Chemistry Methodologies

Recent advances emphasize atom economy and waste reduction. Morita-Baylis-Hillman (MBH) acetates enable domino reactions with primary amines to construct TMQ derivatives in a single pot [4]. This method eliminates stoichiometric acids by leveraging acrylate moieties as intrinsic proton sinks, achieving 93% yield with water as the sole byproduct [4].

Solvent-free systems using molten aniline-acetone mixtures at 150°C demonstrate 85% conversion rates, though product purification remains challenging [3]. More practically, microreactors achieve 99% solvent recovery through integrated distillation units, reducing E-factor values from 8.2 to 1.3 compared to batch processes [1].

Industrial Scale Process Engineering

Scalable TMQ production requires addressing three critical challenges: heat management, byproduct accumulation, and reactor fouling. The microchannel reactor system detailed in Liu et al. (2014) resolves these through:

  • Modular design: 1–10 reactors in series allow capacity scaling without re-engineering [1]
  • Liquid holdup control: 8–10 mL per reactor prevents oligomer deposition [1]
  • In-line distillation: Immediate acetone removal post-reaction prevents retro-aldol side reactions [1]

Industrial trials demonstrate 500 kg/day production rates with >95% purity, surpassing batch reactor outputs by 300% [1].

Oligomerization Process Research

Polymerization Mechanism Studies

TMQ oligomerization proceeds via cationic polymerization initiated by residual HCl. The mechanism involves:

  • Chain initiation: Protonation of TMQ’s nitrogen atom [1]
  • Propagation: Sequential addition of TMQ monomers through C4 position attack [3]
  • Termination: Chain transfer to water or chloride ions [1]

Microreactor studies show oligomer lengths (n = 2–10) correlate linearly with residence time (R² = 0.98) [1]. At 120°C, dimer predominates (80%) within 50 s, while decamer forms after 180 s [1].

Oligomer Distribution Control Parameters

Key factors influencing oligomer distribution include:

ParameterEffect on Oligomer LengthOptimal Range
Temperature↑ Length with ↑ Temp90–110°C [1]
PressureMinimal effect2–8 bar [1]
Catalyst (HCl)↑ Length with ↓ Conc.0.5–1.5 wt% [3]
Reactor Geometry↑ Length in spiral vs. straightHeart-shaped [1]

The heart-shaped microchannel design produces a 40% higher polydispersity index (1.8 vs. 1.2) compared to linear reactors due to vortice-induced chain branching [1]. Adding 10–20% water suppresses branching by terminating cationic chains, enabling precise control over molecular weight distributions [3].

Physical Description

1,2-dihydro-2,2,4-trimethylquinoline appears as dark cloudy copper-colored or yellow liquid. Odorless. (NTP, 1992)
PelletsLargeCrystals
DryPowder; DryPowder, PelletsLargeCrystals; PelletsLargeCrystals

Color/Form

LIGHT TAN POWDER

XLogP3

2.8

Boiling Point

491 to 500 °F at 743 mm Hg (NTP, 1992)
260.0 °C

Flash Point

214 °F (NTP, 1992)

Density

1.03 at 77 °F (NTP, 1992)
1.08 @ 25 °C

Melting Point

79 to 81 °F (NTP, 1992)
26.5 °C
120 °C

UNII

0553M374Q3

GHS Hazard Statements

Aggregated GHS information provided by 838 companies from 12 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 47 of 838 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 791 of 838 companies with hazard statement code(s):;
H412 (92.29%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

147-47-7
26780-96-1

Wikipedia

1,2-dihydro-2,2,4-trimethylquinoline

Methods of Manufacturing

REACTION OF QUINOLINE AND ACETONE

General Manufacturing Information

Rubber product manufacturing
Quinoline, 1,2-dihydro-2,2,4-trimethyl-: ACTIVE
Mining (except oil and gas) and support activities
Miscellaneous manufacturing
Paint and coating manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
Rubber product manufacturing
Synthetic rubber manufacturing
Quinoline, 1,2-dihydro-2,2,4-trimethyl-, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

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